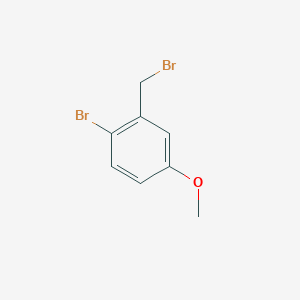
2-Bromo-5-methoxybenzyl bromide
Übersicht
Beschreibung
2-Bromo-5-methoxybenzyl bromide is a chemical compound with the linear formula BrC6H3(CH2Br)OCH3 . It has a molecular weight of 279.96 . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
2-Bromo-5-methoxybenzyl bromide may be used to synthesize 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one . It is also used in the synthesis of precursors required for the synthesis of pentacyclic sultams .Molecular Structure Analysis
The SMILES string of 2-Bromo-5-methoxybenzyl bromide is COc1ccc(Br)c(CBr)c1 . The InChI is 1S/C8H8Br2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
2-Bromo-5-methoxybenzyl bromide is a solid at 20°C . It has a melting point of 90-94°C . It is soluble in hot methanol and slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-5-methoxybenzyl bromide: is a versatile reagent in organic synthesis. It serves as a precursor for synthesizing various organic compounds due to its reactive bromine atoms which can be substituted with other groups. For instance, it can be used to create 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one , a compound that has potential applications in developing new chemical entities .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to develop precursors for the synthesis of pentacyclic sultams . Sultams are a class of organic compounds that have shown promise in medicinal chemistry, particularly in the design of novel drugs due to their stable sulfur-containing heterocyclic frameworks.
Agrochemical Development
The compound’s role in agrochemical research is significant. It acts as an intermediate in the synthesis of compounds that can lead to the development of new pesticides or herbicides. Its bromine groups can react to form compounds that interact with various biological targets in pests, potentially leading to more effective agrochemical agents .
Dyestuff Field
2-Bromo-5-methoxybenzyl bromide: is employed as an intermediate in the dyestuff field. It can be involved in the synthesis of complex molecules that are used as dyes, pigments, or indicators. The methoxy group in particular can influence the color properties of the synthesized dye, making it a valuable compound in color chemistry .
Safety and Hazards
2-Bromo-5-methoxybenzyl bromide is classified as corrosive to metals, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Relevant Papers Unfortunately, the search results did not provide any specific papers related to 2-Bromo-5-methoxybenzyl bromide .
Wirkmechanismus
Target of Action
2-Bromo-5-methoxybenzyl bromide, also known as 1-bromo-2-(bromomethyl)-4-methoxybenzene, is primarily used as a chemical intermediate in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its reactivity as a bromide. It can participate in various types of chemical reactions, such as nucleophilic substitutions or eliminations, due to the presence of the bromine atoms . The bromine atoms can be replaced by other groups in a reaction, leading to the formation of new compounds .
Biochemical Pathways
It can be used to synthesize various organic compounds, which may then participate in different biochemical reactions .
Pharmacokinetics
It is generally handled and used under controlled conditions in a laboratory or industrial setting .
Result of Action
The primary result of the action of 2-Bromo-5-methoxybenzyl bromide is the formation of new organic compounds. For example, it can be used to synthesize 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one, a precursor required for the synthesis of pentacyclic sultams .
Eigenschaften
IUPAC Name |
1-bromo-2-(bromomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVUTUZSUEIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393317 | |
| Record name | 2-Bromo-5-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxybenzyl bromide | |
CAS RN |
19614-12-1 | |
| Record name | 2-Bromo-5-methoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19614-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-METHOXYBENZYL BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-bromo-5-methoxybenzyl bromide in the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones?
A1: 2-Bromo-5-methoxybenzyl bromide serves as an alkylating agent in the synthesis. The research paper describes reacting various 4-hydroxyquinolin-2(1H)-ones with 2-bromo-5-methoxybenzyl bromide in the presence of anhydrous potassium carbonate []. This reaction leads to the formation of 4-(2'-bromo-5'-methoxybenzyloxy)quinolin-2(1H)-one derivatives. These derivatives then undergo a radical cyclization reaction, facilitated by tributyltin chloride and sodium cyanoborohydride, to finally yield the desired 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
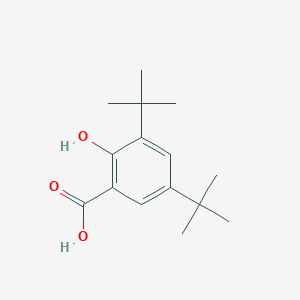


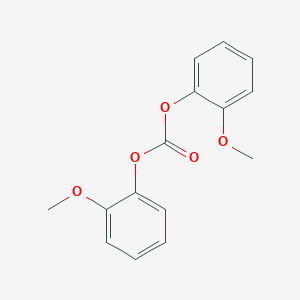
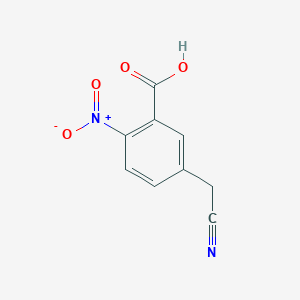
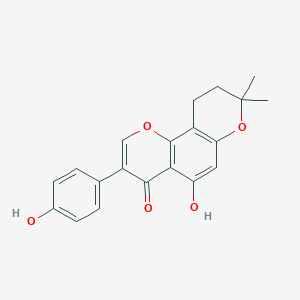
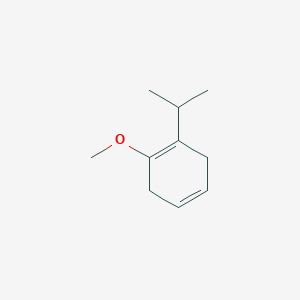
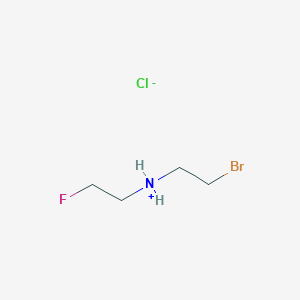
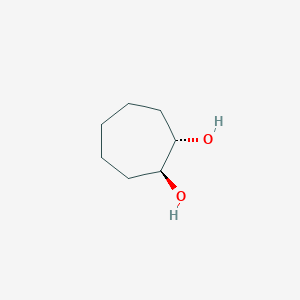
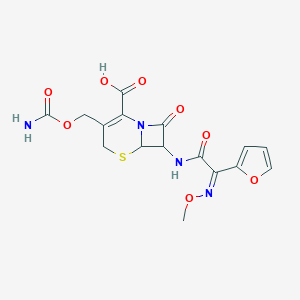

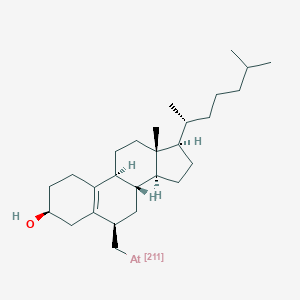
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)